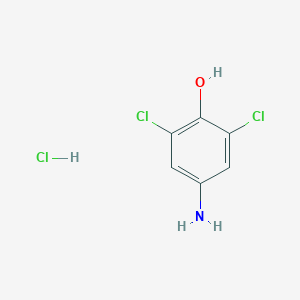

4-Amino-2,6-dichlorophenol hydrochloride

説明

4-Amino-2,6-dichlorophenol hydrochloride (C₆H₆Cl₃NO) is a halogenated aminophenol derivative characterized by two chlorine atoms at the 2- and 6-positions, an amino group at the 4-position, and a hydroxyl group at the 1-position, with a hydrochloride counterion. Its molecular weight is 214.47 g/mol, and it exhibits a planar molecular structure with hydrogen bonding networks (O–H⋯N and N–H⋯O) that stabilize its crystalline form .

This compound is a metabolite of 3,5-dichloroaniline and is notable for its acute nephrotoxicity, inducing renal corticomedullary necrosis in Fischer 344 rats at doses as low as 0.05 mM in vitro .

特性

IUPAC Name |

4-amino-2,6-dichlorophenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO.ClH/c7-4-1-3(9)2-5(8)6(4)10;/h1-2,10H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCZRBWLAYMSXIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4068400 | |

| Record name | Phenol, 4-amino-2,6-dichloro-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4068400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42486-53-3 | |

| Record name | Phenol, 4-amino-2,6-dichloro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42486-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-amino-2,6-dichloro-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042486533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-amino-2,6-dichloro-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4-amino-2,6-dichloro-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4068400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2,6-dichlorophenol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.751 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Nitration Reaction Conditions and Mechanism

The first stage involves nitrating 2,6-dichlorophenol to produce 2,6-dichloro-4-nitrophenol. The reaction employs nitric acid (HNO₃) in the presence of tetrachloroethylene as a solvent and concentrated sulfuric acid (H₂SO₄) as a water absorbent. Key parameters include:

The nitration occurs preferentially at the para position relative to the hydroxyl group due to steric and electronic effects, minimizing isomer formation. A representative example from the patent uses 10 kg of 2,6-dichlorophenol, 30 L of tetrachloroethylene, and 6 kg of HNO₃, yielding 2,6-dichloro-4-nitrophenol after solid-liquid separation and drying.

Table 1: Nitration Reaction Parameters

| Parameter | Value/Range |

|---|---|

| Starting material | 2,6-Dichlorophenol |

| Solvent | Tetrachloroethylene |

| Catalyst | H₂SO₄ (0.3 L) |

| Nitrating agent | HNO₃ |

| Molar ratio | 1 : 1.2–1.6 |

| Temperature | 34–36°C |

| Reaction time | 2 hours |

Catalytic Reduction to 4-Amino-2,6-Dichlorophenol

The second stage reduces the nitro group of 2,6-dichloro-4-nitrophenol to an amine using hydrazine hydrate (N₂H₄·H₂O) in ethanol. Critical conditions include:

-

Molar ratio : 1 : 1.8–2.2 (2,6-dichloro-4-nitrophenol : hydrazine hydrate).

-

Reaction time : Until complete reduction (typically 3–4 hours).

The reduction proceeds via a catalytic transfer hydrogenation mechanism, with ethanol acting as both solvent and proton donor. Post-reaction, the mixture undergoes thermal filtration and distillation to isolate the free amine.

Table 2: Reduction Reaction Parameters

| Parameter | Value/Range |

|---|---|

| Intermediate | 2,6-Dichloro-4-nitrophenol |

| Reducing agent | Hydrazine hydrate |

| Solvent | Ethanol |

| Molar ratio | 1 : 1.8–2.2 |

| Temperature | 72–76°C |

| Purification | Distillation |

Process Optimization and Yield

The patent emphasizes high purity (>98%) and yield (>85%) for the final amine, attributed to precise control of stoichiometry and temperature. Solvent recovery systems for tetrachloroethylene and ethanol further enhance cost efficiency.

An older method, referenced in patent CN112920060A, starts with p-nitrophenol. This route involves chlorination followed by reduction:

-

Chlorination : p-Nitrophenol is chlorinated using chlorine gas or chlorinating agents to introduce chlorine atoms at the 2- and 6-positions, forming 2,6-dichloro-4-nitrophenol.

-

Reduction : The nitro group is reduced to an amine, as described in Section 1.2.

While this method is historically significant, it suffers from lower regioselectivity during chlorination, leading to byproducts such as 2,4-dichloro-6-nitrophenol. Consequently, the nitration-reduction route from 2,6-dichlorophenol is preferred for industrial applications.

The free amine, 4-amino-2,6-dichlorophenol, is converted to its hydrochloride salt via treatment with hydrochloric acid (HCl). Although not explicitly detailed in the cited sources, standard protocols involve:

-

Dissolving the amine in a polar solvent (e.g., ethanol or water).

-

Adding stoichiometric HCl under controlled pH.

-

Crystallizing the hydrochloride salt through cooling or solvent evaporation.

The hydrochloride form enhances stability and solubility, making it preferable for pharmaceutical formulations.

Comparative Evaluation of Methodologies

Table 3: Comparison of Synthesis Routes

| Parameter | Nitration-Reduction Route | Chlorination-Reduction Route |

|---|---|---|

| Starting material | 2,6-Dichlorophenol | p-Nitrophenol |

| Byproducts | Minimal | Significant |

| Yield | >85% | 60–70% |

| Purity | >98% | 80–90% |

| Industrial feasibility | High | Moderate |

The nitration-reduction method outperforms the chlorination route in yield, purity, and scalability, justifying its dominance in modern production.

Industrial-Scale Production Considerations

Patent CN112920060A describes a continuous-flow system integrating mixing kettles, reactors, and separators, enabling large-scale synthesis. Key features include:

化学反応の分析

Types of Reactions

4-Amino-2,6-dichlorophenol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenol derivatives.

科学的研究の応用

Toxicological Research

Nephrotoxicity Studies

ADCP has been studied extensively for its nephrotoxic effects. Research indicates that it induces acute nephrotoxicity characterized by renal corticomedullary necrosis. In vitro studies have shown that exposure to ADCP at concentrations of 0.05 mM or greater leads to increased lactate dehydrogenase (LDH) release from rat renal cortical slices, suggesting cellular damage and necrosis .

Mechanistic Insights

Studies have explored the mechanisms underlying ADCP-induced nephrotoxicity. The role of antioxidants and cytochrome P450 activity modulators has been examined to mitigate the cytotoxic effects of ADCP. This research is critical for understanding how ADCP interacts with biological systems and its potential implications for human health .

Agricultural Chemistry

Insecticidal Applications

ADCP serves as an important intermediate in the synthesis of hexaflumuron, a benzoylurea insecticide known for its chitin synthesis inhibition properties. Hexaflumuron is effective against various pests, including bollworms, making ADCP valuable in agricultural pest management strategies .

Synthesis Process Improvements

Recent advancements in the synthesis of ADCP have focused on optimizing yield and purity through innovative methods. For instance, using 2,6-dichlorophenol as a starting material combined with nitration reactions has shown to enhance product quality while minimizing by-products . This optimization is crucial for large-scale agricultural applications.

Pharmaceutical Intermediates

ADCP is recognized as a significant intermediate in the production of various pharmaceuticals. Its chemical structure allows it to participate in numerous organic synthesis reactions, leading to the development of bioactive compounds. The versatility of ADCP in pharmaceutical chemistry highlights its importance in drug development processes.

Analytical Chemistry

ADCP is utilized in analytical chemistry as a standard reference compound for various assays and analytical methods. Its chemical properties allow it to be employed in studies involving spectrophotometry and chromatographic techniques, aiding in the analysis of complex mixtures.

Case Study 1: Nephrotoxicity Mechanisms

A study conducted on Fischer 344 rats demonstrated that preincubation with antioxidants significantly reduced LDH release induced by ADCP exposure. This finding underscores the potential for protective agents in mitigating nephrotoxic effects .

Case Study 2: Agricultural Efficacy

Field trials evaluating hexaflumuron's efficacy derived from ADCP showed significant reductions in pest populations compared to untreated controls, illustrating the practical application of ADCP in agricultural settings .

作用機序

The nephrotoxic effects of 4-Amino-2,6-dichlorophenol hydrochloride are primarily due to its ability to induce renal corticomedullary necrosis. The compound increases lactate dehydrogenase release from renal cortical slices, indicating cell membrane damage. The exact molecular targets and pathways involved in its nephrotoxicity are still under investigation .

類似化合物との比較

Comparison with Similar Compounds

The table below compares 4-amino-2,6-dichlorophenol hydrochloride (ADCP-HCl) with structurally related halogenated aminophenols and anilines:

Key Findings:

Structural Influence on Toxicity: ADCP-HCl’s dichlorination at the 2- and 6-positions enhances its nephrotoxic potency compared to monochlorinated analogs like 4-amino-2-chlorophenol . The electron-withdrawing chlorine atoms likely increase oxidative stress and reactive metabolite formation . 3,5-Dichloroaniline, a precursor to ADCP, exhibits milder toxicity, suggesting bioactivation (e.g., hydroxylation) is critical for ADCP’s nephrotoxic effects .

Hydrogen Bonding and Solubility :

- ADCP’s planar structure and hydrogen-bonding network (O–H⋯N and N–H⋯O) contrast with 3,5-dichloroaniline’s lack of hydroxyl groups, explaining differences in solubility and crystallinity .

Protective Agents: Ascorbic acid and AT-125 mitigate ADCP-induced nephrotoxicity by scavenging free radicals or inhibiting bioactivation enzymes, a protective mechanism less documented in analogs like 4-amino-2-chlorophenol .

生物活性

4-Amino-2,6-dichlorophenol hydrochloride (ADCP) is a halogenated derivative of aminophenol that has garnered attention due to its significant biological activities, particularly its nephrotoxic and hepatotoxic effects. This article aims to provide a comprehensive overview of the biological activity of ADCP, supported by case studies, research findings, and data tables.

- Chemical Formula : C₆H₅Cl₂N₃O

- Molecular Weight : 178.02 g/mol

- CAS Number : 5930-28-9

-

Structure :

Biological Activity Overview

ADCP exhibits a range of biological activities, primarily characterized by its nephrotoxic and hepatotoxic properties. Various studies have explored its effects on different biological systems.

Nephrotoxicity

ADCP is recognized as a potent nephrotoxicant. Research indicates that exposure to ADCP leads to significant renal damage in both in vitro and in vivo models.

- In Vivo Studies : A study conducted on Fischer 344 rats demonstrated that ADCP exposure resulted in acute nephrotoxicity, characterized by renal corticomedullary necrosis. The study reported increased lactate dehydrogenase (LDH) release from rat renal cortical slices at concentrations as low as 0.05 mM .

- In Vitro Studies : Another investigation highlighted that ADCP induced methemoglobin formation in erythrocytes, with significant increases observed at concentrations ranging from 0.2 to 0.6 mM . This suggests potential oxidative stress mechanisms contributing to nephrotoxic effects.

Hepatotoxicity

While ADCP is primarily noted for its nephrotoxic effects, it also exhibits weak hepatotoxicity:

- In a study assessing the hepatic impact of ADCP, it was found that high doses led to degeneration and necrosis of hepatocytes in rats. Histopathological examinations revealed significant lesions correlating with elevated liver weights and alterations in biochemical parameters .

The exact mechanism by which ADCP induces toxicity remains unclear; however, it is hypothesized that the compound undergoes metabolic activation to form reactive intermediates capable of causing cellular damage. Potential pathways include:

- Oxidative Stress : The generation of reactive oxygen species (ROS) may contribute to cellular injury.

- Methemoglobin Formation : Increased levels of methemoglobin can impair oxygen transport and lead to tissue hypoxia .

Case Studies and Research Findings

| Study | Findings | Concentration |

|---|---|---|

| Limoges et al. (2008) | Induced nephrotoxicity in Fischer 344 rats | ≥0.05 mM |

| Erythrocyte Methemoglobin Study | Significant methemoglobin formation | 0.2 - 0.6 mM |

| Hepatic Impact Study | Hepatocyte degeneration and necrosis | High doses |

Toxicological Data

Toxicological assessments have been conducted to evaluate the safety profile of ADCP:

- Acute Toxicity : In acute toxicity tests on Wistar rats, no mortality was observed at doses up to 300 mg/kg body weight, indicating a moderate safety profile in short-term exposure scenarios .

- Chronic Exposure : Long-term exposure studies revealed significant alterations in hematological parameters and organ weights, suggesting cumulative toxic effects over time .

Q & A

Q. What advanced spectral techniques resolve contradictions in reported crystallographic data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。